Molecular Weight Differentiation vs. 6-Ethoxy and 6-Morpholino Analogs
Procurement decisions for chemical building blocks frequently prioritize molecular weight as a determinant of downstream lead-likeness. The target compound (MW 259.26 g·mol⁻¹) is 28.06 g·mol⁻¹ lighter than its 6-ethoxy analog (MW 287.32 g·mol⁻¹) and approximately 84 g·mol⁻¹ lighter than the 6-morpholino analog (MW ~343 g·mol⁻¹) . This molecular weight differential corresponds to a 10–25% reduction, directly affecting compliance with Lipinski's Rule of Five and calculated ligand efficiency metrics when the compounds serve as core scaffolds.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 259.26 |
| Comparator Or Baseline | 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide: 287.32; 6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide: ~343 |
| Quantified Difference | Target is 28.06 g·mol⁻¹ (9.8%) lighter than 6-ethoxy analog; ~84 g·mol⁻¹ (24.5%) lighter than 6-morpholino analog |
| Conditions | Calculated from molecular formula (ChemSrc registry data) |
Why This Matters
Lower molecular weight correlates with improved permeability and solubility potential, making this compound a preferred core scaffold for fragment-based or lead-like library synthesis compared to bulkier analogs.
